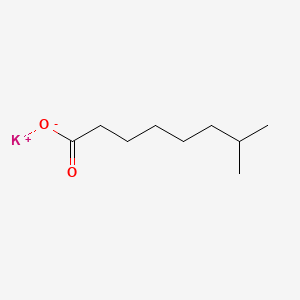
Potassium isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium isononanoate, also known as potassium 7-methyloctanoate, is a potassium salt of isononanoic acid. It is a white crystalline solid with a molecular formula of C9H17KO2. This compound is primarily used as a corrosion inhibitor and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium isononanoate can be synthesized through the neutralization of isononanoic acid with potassium hydroxide. The reaction typically involves dissolving isononanoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the solid this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process begins with the production of isononanoic acid, which is synthesized through the oxidation of isononyl aldehyde using metal catalysts and peroxides. The crude isononanoic acid is then purified and neutralized with potassium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium isononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isononanoic acid.
Reduction: It can be reduced to form isononyl alcohol.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal isononanoates.
Major Products:
Oxidation: Isononanoic acid.
Reduction: Isononyl alcohol.
Substitution: Various metal isononanoates depending on the reacting metal salt.
Scientific Research Applications
Potassium isononanoate has several applications in scientific research:
Chemistry: It is used as a corrosion inhibitor in various chemical processes, protecting metals from corrosion.
Biology: It is studied for its potential use in biological systems as a stabilizing agent.
Medicine: Research is ongoing to explore its potential as a component in pharmaceutical formulations.
Industry: It is widely used in the production of lubricants, plasticizers, and coatings due to its excellent stability and low viscosity .
Mechanism of Action
The primary mechanism by which potassium isononanoate exerts its effects is through the formation of a protective layer on metal surfaces. This layer prevents the metal from reacting with corrosive agents in the environment. The potassium ion plays a crucial role in stabilizing the isononanoate anion, allowing it to effectively adhere to the metal surface and form a barrier against corrosion .
Comparison with Similar Compounds
- Potassium formate
- Potassium acetate
- Potassium propionate
Comparison: Potassium isononanoate is unique due to its branched-chain structure, which provides superior stability and lower viscosity compared to other potassium salts. This makes it particularly effective as a corrosion inhibitor and in applications requiring high stability and low viscosity .
Properties
CAS No. |
84501-71-3 |
|---|---|
Molecular Formula |
C9H17KO2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
potassium;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.K/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
XWJWRUYIKNLZFO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


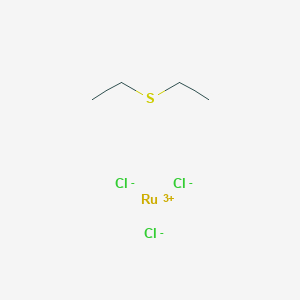
] ester](/img/structure/B13781787.png)

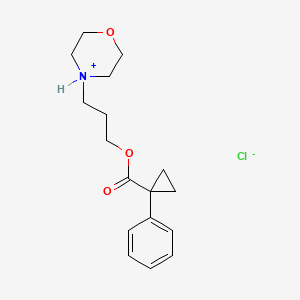
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)

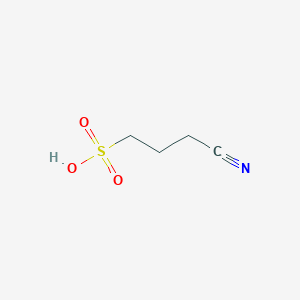

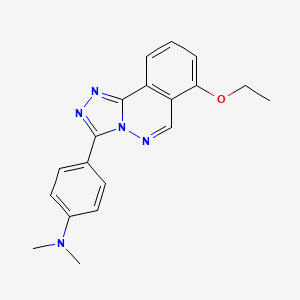
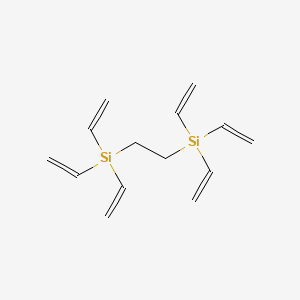
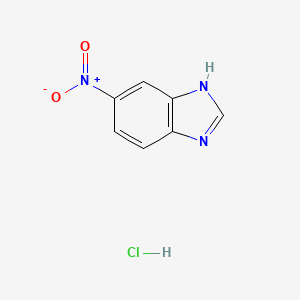
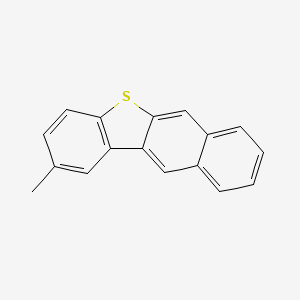
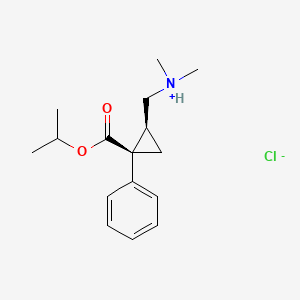
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
